molecular formula C14H9ClO4S B14637794 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- CAS No. 51762-81-3

1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-

Katalognummer: B14637794
CAS-Nummer: 51762-81-3
Molekulargewicht: 308.7 g/mol
InChI-Schlüssel: VIVCHGKQKISQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- is a derivative of terephthalic acid, where one of the hydrogen atoms is replaced by a 4-chlorophenylthio group. This compound is part of the larger family of benzenedicarboxylic acids, which are known for their applications in various industrial and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- typically involves the reaction of terephthalic acid with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phthalic Acid (1,2-Benzenedicarboxylic Acid)
  • Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
  • Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

Comparison

1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and physical properties. Compared to its isomers, this compound may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

51762-81-3

Molekularformel

C14H9ClO4S

Molekulargewicht

308.7 g/mol

IUPAC-Name

2-(4-chlorophenyl)sulfanylterephthalic acid

InChI

InChI=1S/C14H9ClO4S/c15-9-2-4-10(5-3-9)20-12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)

InChI-Schlüssel

VIVCHGKQKISQBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1SC2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.